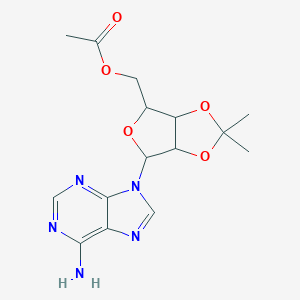

5'-o-Acetyl-2',3'-o-isopropylideneadenosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPPMENETHBDES-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15888-38-7 | |

| Record name | 5′-Acetyl-2′,3′-isopropylideneadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15888-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Acetyl-2',3'-isopropylenadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-acetyl-2',3'-isopropylenadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 5'-O-Acetyl-2',3'-O-isopropylideneadenosine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine, a pivotal intermediate in nucleoside chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's core chemical properties, provides a detailed synthesis protocol, and explores its significant applications, grounded in authoritative references.

Introduction: A Keystone Intermediate in Nucleoside Chemistry

This compound is a protected derivative of adenosine, a fundamental building block of RNA. Its strategic importance stems from the presence of two key protecting groups: an isopropylidene acetal at the 2' and 3' positions of the ribose sugar and an acetyl group at the 5' position. This dual-protection scheme is a cornerstone of synthetic organic chemistry, allowing for precise and regioselective modifications at other sites of the adenosine molecule, particularly the purine base.

The rationale for this protection strategy is twofold:

-

The 2',3'-O-Isopropylidene Group : This group effectively shields the cis-diol of the ribose moiety. Its stability under a variety of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[1] This protection is crucial for directing reactions to the 5'-hydroxyl group or the adenine base.[2]

-

The 5'-O-Acetyl Group : The acetyl group protects the primary 5'-hydroxyl group. It is an easily introduced and readily cleaved protecting group, often removable under basic conditions, providing an orthogonal deprotection strategy relative to the acid-labile isopropylidene group.

This elegant molecular architecture makes this compound an invaluable precursor in the synthesis of a wide range of nucleoside analogs explored for therapeutic potential, including antiviral and antiprotozoal agents.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physicochemical and spectroscopic data for this compound are summarized below, providing a reliable reference for compound verification.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15888-38-7 | [3][5] |

| Molecular Formula | C₁₅H₁₉N₅O₅ | [3] |

| Molecular Weight | 349.34 g/mol | [3] |

| Appearance | White solid / powder | [6] |

| Melting Point | 170-172 °C | [6][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Storage Temperature | Recommended long-term at -20°C or 2-8°C, sealed in dry, dark conditions | [6][7][8] |

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the synthesized molecule. While a definitive spectrum should always be acquired for each new batch, the following represents typical data.

-

¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, the proton NMR spectrum provides characteristic signals for the protons of the adenine base, the ribose sugar, and the protecting groups. Key expected signals include singlets for the two methyl groups of the isopropylidene moiety, a singlet for the acetyl methyl protons, and distinct signals for the anomeric proton (H-1') and other sugar protons, as well as the aromatic protons of the adenine base.[9][10]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. Noteworthy peaks include those for the carbonyl carbon of the acetyl group, the quaternary carbon of the isopropylidene group, and the various carbons of the ribose and adenine rings.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the parent molecule, the expected molecular ion peak [M]+ would be observed at m/z ≈ 349.34. Fragmentation patterns can also provide structural information.[9]

Synthesis and Mechanistic Workflow

The synthesis of this compound is typically achieved via a two-step process starting from adenosine. The first step involves the protection of the 2' and 3' hydroxyls, followed by the acetylation of the 5' hydroxyl.

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is illustrated below. This process highlights the sequential protection strategy that is central to the synthesis.

Caption: Synthetic pathway from adenosine to the target compound.

Detailed Experimental Protocol

This protocol provides a reliable, self-validating method for laboratory-scale synthesis.

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine [1]

-

Reaction Setup: Suspend adenosine (1.0 eq) in anhydrous acetone in a dry round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add 2,2-dimethoxypropane (approx. 1.2 eq) to the suspension.

-

Catalysis: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, approx. 0.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction progress using thin-layer chromatography (TLC) until the adenosine is fully consumed (typically 1-12 hours).

-

Work-up: Quench the reaction by adding solid sodium bicarbonate to neutralize the acid. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine.

Step 2: Synthesis of this compound [3]

-

Reaction Setup: Dissolve the dried 2',3'-O-Isopropylideneadenosine (1.0 eq) from Step 1 in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution to 0 °C. Add acetic anhydride (approx. 1.1-1.5 eq) dropwise while stirring.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of methanol or water. Remove the solvent under reduced pressure.

-

Purification: The crude residue is then purified, typically by silica gel column chromatography (using a solvent system such as dichloromethane/methanol), to afford the final product, this compound, as a white solid.

Causality and Validation: The use of an acid catalyst (TsOH) in Step 1 facilitates the formation of the isopropylidene acetal, a thermodynamically favored five-membered ring.[12] The reaction is monitored by TLC to ensure completion and avoid side reactions. In Step 2, pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the acetylation reaction. Purification by column chromatography at each stage is critical to remove unreacted starting materials and byproducts, and the final product's identity and purity should be confirmed by NMR and MS analysis against the reference data.

Reactivity and Applications in Drug Development

The utility of this compound lies in its controlled reactivity, serving as a versatile platform for creating novel nucleoside analogs.

Reactivity and Deprotection Strategies

The two protecting groups are orthogonal, meaning one can be removed without affecting the other, which is a significant advantage in complex synthetic routes.

-

Acetyl Group Removal (Deacetylation): The 5'-acetyl group is typically removed under basic conditions, for example, using ammonia in methanol or sodium methoxide. This regenerates the free 5'-hydroxyl group for further modification (e.g., phosphorylation or coupling).

-

Isopropylidene Group Removal (De-ketalization): The 2',3'-isopropylidene group is stable to basic conditions but is readily cleaved under acidic conditions, such as with aqueous sulfuric acid or trifluoroacetic acid (TFA) in water.[4][13] This restores the 2' and 3' hydroxyl groups.

Applications in Medicinal Chemistry

This protected nucleoside is a key starting material for synthesizing compounds with potential therapeutic value.

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs that act as chain terminators for viral DNA or RNA synthesis.[4] By using this compound, chemists can introduce modifications to the purine base (e.g., at the C2, C6, or C8 positions) to create novel compounds for screening against viruses like HIV, hepatitis, and influenza.

-

Antiprotozoal Agents: The parent compound itself has shown activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. It was found to be more potent than its precursor, 2',3'-O-isopropylideneadenosine, suggesting that the 5'-acetyl group may enhance cell penetrability or interaction with a biological target.[3]

-

C-Nucleoside Synthesis: While challenging, the protected ribose core derived from this compound can be used in the synthesis of C-nucleosides, where the base is attached to the sugar via a carbon-carbon bond.[2] These are an important class of natural products and therapeutic candidates due to their increased stability against enzymatic degradation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a dry, cool place, away from incompatible materials.[6][8] Long-term storage at reduced temperatures (-15 to -20°C) is recommended.[3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This compound is intended for research purposes only and is not for personal or veterinary use.[3]

References

-

Pokrovsky, A. G., et al. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Li, Z., et al. (2017). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Retrieved from [Link]

-

Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Page loading... [guidechem.com]

- 7. usbio.net [usbio.net]

- 8. 15888-38-7|this compound|BLD Pharm [bldpharm.com]

- 9. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR spectrum [chemicalbook.com]

- 10. scienceopen.com [scienceopen.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. mdpi.com [mdpi.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

5'-o-Acetyl-2',3'-o-isopropylideneadenosine CAS number 15888-38-7

An In-depth Technical Guide to 5'-O-Acetyl-2',3'-O-isopropylideneadenosine (CAS 15888-38-7)

This guide provides an in-depth technical overview of this compound, a key intermediate in nucleoside chemistry and drug discovery. It is designed for researchers, scientists, and professionals in drug development, offering not just protocols but also the scientific rationale behind the methodologies.

Introduction: Strategic Importance in Nucleoside Synthesis

This compound is a protected derivative of adenosine, a fundamental building block of RNA and various cofactors. Its structure is strategically engineered for synthetic utility. The isopropylidene group protects the cis-diol at the 2' and 3' positions of the ribose sugar, while the acetyl group caps the 5' primary hydroxyl group. This differential protection scheme is fundamental to modern nucleoside chemistry, as it allows for precise, regioselective modifications at other positions of the molecule, particularly on the purine base. Furthermore, the protecting groups can be selectively removed under different conditions, providing a versatile platform for creating a diverse library of nucleoside analogs for therapeutic screening.[1][2] Such analogs are of significant interest in medicinal chemistry for their potential as antiviral and anticancer agents.[3][4]

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is critical for its effective use in a laboratory setting. These characteristics dictate its handling, storage, and behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 15888-38-7 | [5][6][7] |

| Molecular Formula | C₁₅H₁₉N₅O₅ | [5][6][7] |

| Molecular Weight | 349.34 g/mol | [5] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 170-172 °C | [7] |

| Storage Temperature | Recommended: ≤ -15°C; Varies by supplier (4°C to -20°C) | [5][6][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

Synthesis Strategy: A Tale of Two Protecting Groups

The synthesis of this compound is a classic two-step process that exemplifies the principles of selective protection in organic chemistry. The entire workflow is designed to isolate and activate the 5'-hydroxyl group for modification.

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine

The first crucial step is the protection of the 2' and 3' hydroxyl groups. These vicinal diols are ideally positioned to form a five-membered ring acetal, known as an isopropylidene ketal.

Causality of Experimental Choices:

-

Reagent: 2,2-Dimethoxypropane serves as both the source of the isopropylidene group and a water scavenger. The reaction produces methanol and acetone as byproducts, which are volatile and easily removed.

-

Catalyst: A catalytic amount of a mild acid like p-Toluenesulfonic acid (p-TsOH) is used to protonate the 2,2-dimethoxypropane, initiating the reaction cascade that leads to the formation of the acetal.[9]

-

Solvent: Anhydrous acetone is the solvent of choice as it helps drive the equilibrium towards the product according to Le Châtelier's principle and is the parent ketone of the protecting group.[9]

Experimental Protocol:

-

Reaction Setup: Suspend adenosine (1.0 eq) in a round-bottom flask with anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 2,2-dimethoxypropane (approx. 1.2-1.5 eq) to the suspension.[9]

-

Catalysis: Cool the mixture in an ice bath (0 °C). Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, approx. 0.1-0.2 eq).[9]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The suspension should gradually become a clear solution as the product forms.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the adenosine starting material is fully consumed (typically 1-12 hours).[9]

-

Quenching: Once complete, quench the reaction by adding a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine, to neutralize the p-TsOH catalyst.[9]

-

Work-up: Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine.[9]

Step 2: Acetylation of the 5'-Hydroxyl Group

With the 2' and 3' positions blocked, the primary 5'-hydroxyl group is now the most reactive site for acylation.

Causality of Experimental Choices:

-

Reagent: Acetic anhydride is a highly effective and readily available acetylating agent.

-

Solvent & Catalyst: Pyridine is often used as the solvent. It serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and also as a base to scavenge the acetic acid byproduct generated during the reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve the dried 2',3'-O-Isopropylideneadenosine (1.0 eq) from Step 1 in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (approx. 1.1-1.3 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours) until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding crushed ice or cold water to hydrolyze the excess acetic anhydride.

-

Work-up: Extract the product into an organic solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is then purified, typically by flash column chromatography on silica gel, to afford the final product, this compound.

Analytical Characterization

Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key diagnostic signals in ¹H NMR include two singlets for the non-equivalent methyl groups of the isopropylidene moiety and a singlet for the acetyl methyl protons. The attachment of the acetyl group causes a downfield shift of the 5'-protons compared to the precursor.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of both the isopropylidene and acetyl groups to the adenosine core.[10]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the carbonyl stretch (C=O) from the acetyl group.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

Caption: Role as a versatile intermediate in drug discovery.

-

Precursor for 5'-Modified Analogs: The primary application involves the selective deacetylation at the 5'-position to unmask the hydroxyl group. This allows for subsequent modifications such as phosphorylation (to create nucleotide analogs), sulfamoylation, or the attachment of other functional moieties.[11]

-

Platform for Base Modifications: With the ribose hydroxyls protected, chemists can perform reactions on the adenine base, such as halogenation or alkylation, without interference from the sugar.

-

Anti-leishmanial Agent: The compound itself has shown activity as an anti-leishmanial agent. It was found to be more potent than its parent compound, 2',3'-O-isopropylideneadenosine, in inhibiting Leishmania amazonensis. The proposed mechanism involves hydrogen bonding with DNA and the inhibition of RNA synthesis.[5]

Conclusion: An Indispensable Tool in Chemical Biology

This compound is more than just a chemical compound; it is a testament to the power of protecting group strategy in organic synthesis. Its well-defined structure and predictable reactivity provide a reliable and essential platform for the development of novel nucleoside-based therapeutics. The methodologies for its synthesis are robust and scalable, ensuring its continued availability to the research community. As the quest for new drugs continues, the utility of such versatile building blocks remains fundamental to innovation in medicinal chemistry.

References

-

MDPI. (n.d.). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Retrieved from [Link]

-

Lu, X., et al. (n.d.). Rationally Designed Nucleoside Antibiotics that Inhibit Siderophore Biosynthesis of Mycobacterium tuberculosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. PubMed Central. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Base-Modified Nucleosides: Etheno Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Nitrogen-Centered Radicals Derived from Azidonucleosides. PubMed Central. Retrieved from [Link]

Sources

- 1. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. superchroma.com.tw [superchroma.com.tw]

- 3. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]

- 4. Nitrogen-Centered Radicals Derived from Azidonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. usbio.net [usbio.net]

- 7. Page loading... [guidechem.com]

- 8. labshake.com [labshake.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR spectrum [chemicalbook.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Discovery and History of Adenosine Protecting Groups

The Foundational Imperative: Why Protect Adenosine?

Adenosine, a cornerstone nucleoside of RNA and a critical signaling molecule, possesses multiple reactive sites: the N6-exocyclic amine, the 2', 3', and 5' hydroxyl groups of the ribose moiety, and the N1 and N7 positions of the purine ring.[1] In the context of multi-step chemical synthesis, particularly the assembly of oligonucleotides, this reactivity is a liability. Unprotected functional groups can lead to a cascade of undesired side reactions, including branching, chain degradation, and modifications to the nucleobase itself.[2][3]

The art and science of organic synthesis, therefore, demand a strategy of selective and temporary masking of these reactive sites. This is the role of the protecting group : a molecular entity that is reversibly attached to a functional group to render it inert during a chemical transformation, only to be cleanly removed under specific conditions later in the synthetic sequence.[4] An ideal protecting group strategy for adenosine must satisfy several stringent criteria:

-

Ease of Introduction: The group should be attachable in high yield without affecting other parts of the molecule.

-

Stability: It must remain robustly in place throughout subsequent reaction steps, which may involve acidic, basic, or nucleophilic conditions.[2]

-

Ease of Removal: The group must be cleaved efficiently and selectively under conditions that do not harm the newly synthesized, often delicate, final product.[2]

-

Orthogonality: In a molecule with multiple protecting groups, each group should be removable by a unique set of reagents that do not affect the others.[4][5] This principle is the bedrock of modern, complex molecular synthesis.[6][7]

The Pioneers: Khorana and the Dawn of Modern Oligonucleotide Synthesis

The history of adenosine protecting groups is inextricably linked to the groundbreaking work of Har Gobind Khorana in the 1950s and 1960s. His efforts to achieve the first chemical synthesis of genes necessitated a systematic approach to protecting nucleosides.[8][9] Khorana's laboratory introduced two concepts that remain central to the field today:

-

5'-Hydroxyl Protection with the Dimethoxytrityl (DMT) Group: The DMT group, a trityl ether derivative, was a masterful choice for the 5'-hydroxyl.[8][9] Its genius lies in its lability under mild acidic conditions. This allows for its removal at the start of each coupling cycle in solid-phase synthesis, freeing the 5'-OH for reaction with the next incoming nucleotide. The vibrant orange color of the released DMT cation also provides a convenient method for spectrophotometrically monitoring the efficiency of each coupling step.[8]

-

N6-Amine Protection with the Benzoyl (Bz) Group: For the exocyclic amine of adenosine, Khorana introduced the benzoyl group.[8][9] This simple acyl group proved to be an excellent choice because it is stable to the mildly acidic conditions used to remove the 5'-DMT group but can be readily cleaved at the end of the synthesis using basic hydrolysis, typically with ammonium hydroxide.[8][10] This established the first robust, orthogonal protection scheme for adenosine in oligonucleotide synthesis.

The following diagram illustrates the general workflow of solid-phase oligonucleotide synthesis, highlighting the critical roles of these protecting groups.

Caption: General workflow of solid-phase oligonucleotide synthesis.

Protecting the N6-Exocyclic Amine: The Workhorse and Its Alternatives

The primary challenge in adenosine chemistry is masking the nucleophilic N6-amino group to prevent side reactions during phosphoramidite activation and coupling.

The Standard: N6-Benzoyl (Bz) Adenosine

The benzoyl group remains the most widely used protecting group for adenosine's exocyclic amine.[8][10] Its popularity stems from a favorable balance of stability and lability.

Causality of Choice: The electron-withdrawing nature of the benzoyl carbonyl reduces the nucleophilicity of the N6 amine, preventing it from interfering with phosphorylation reactions. Its amide bond is stable to the anhydrous acidic conditions of detritylation but is susceptible to hydrolysis under basic conditions.

Experimental Protocol: N6-Benzoylation of Adenosine (Transient Protection Method)

This protocol utilizes a transient protection strategy where the hydroxyl groups are temporarily silylated in situ, directing the benzoylation to the N6-amine.

-

Setup: Suspend adenosine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Silylation: Cool the suspension in an ice bath. Add trimethylsilyl chloride (TMSCl, ~3 equivalents) dropwise. Allow the mixture to warm to room temperature and stir until a clear solution is obtained (~1-2 hours). This indicates the formation of persilylated adenosine.

-

Acylation: Re-cool the solution in an ice bath. Add benzoyl chloride (1.5 equivalents) dropwise. Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

-

Quench & Deprotection: Once the reaction is complete, cool the mixture in an ice bath and slowly add cold water to hydrolyze the excess benzoyl chloride and the silyl ethers. Then, add concentrated ammonium hydroxide and stir for 30-60 minutes.

-

Workup: Concentrate the mixture under reduced pressure. The resulting crude N6-benzoyl adenosine can be purified by recrystallization from water or ethanol.[11][12]

Deprotection of the Benzoyl Group

The final step of synthesis involves the removal of all protecting groups. For N6-benzoyl, this is achieved by aminolysis or hydrolysis.

| Deprotection Method | Reagents & Conditions | Typical Time | Typical Yield | Notes |

| Methanolic Ammonia | Saturated NH3 in Methanol, Room Temperature | 12-24 hours | >90% | A mild and widely used method. Suitable for both N6-benzoyl and any O-benzoyl groups.[10] |

| Aqueous Ammonia | Concentrated (28-30%) NH4OH, 55-65 °C | 2-8 hours | >90% | Faster due to elevated temperature. The standard for cleavage and deprotection in oligonucleotide synthesis.[10][13] |

| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temperature | 1-4 hours | >95% | Very rapid but primarily used for O-benzoyl groups; can be too harsh for some substrates.[10] |

Alternative N6-Protecting Groups

While benzoyl is the standard, certain applications require milder deprotection conditions to protect sensitive modifications elsewhere in the oligonucleotide. This has led to the development of more labile protecting groups.

-

Phenoxyacetyl (Pac) and tert-Butylphenoxyacetyl (tac): These groups can be removed more rapidly than benzoyl using standard ammonia treatment, which is advantageous for minimizing potential degradation of RNA.[14][15]

-

Dimethylformamidine (dmf): This group is significantly more labile and can be removed under very mild, non-hydrolytic conditions, often with hydrazine or ethylenediamine, making it suitable for molecules with base-sensitive functionalities.[15]

-

2,5-Dimethylpyrrole: An alternative strategy involves converting the amino group into a 2,5-dimethylpyrrole moiety. This adduct is stable to basic conditions but is readily cleaved with aqueous trifluoroacetic acid (TFA), offering an orthogonal, acid-labile protection strategy for the exocyclic amine.[16][17][18]

Taming the Ribose: Protection of 2'- and 3'-Hydroxyls

The presence of the 2'-hydroxyl group in ribonucleosides (like adenosine) compared to deoxyribonucleosides presents a major synthetic challenge. It must be protected during synthesis to prevent chain branching and degradation, yet this protection must be orthogonal to the 5'-DMT group (acid-labile) and the N6-Bz group (base-labile).[2][3]

Silyl Ethers: The Modern Standard

The breakthrough in RNA synthesis came with the adoption of silyl ether protecting groups, most notably the tert-butyldimethylsilyl (TBDMS or TBS) group .[19][20]

Causality of Choice: Silyl ethers are ideal for 2'-OH protection due to a unique combination of properties:

-

Stability: They are stable to the acidic conditions of DMT removal and the basic conditions of N-acyl deprotection.

-

Orthogonal Removal: They are selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) or HF-pyridine. This unique lability provides a perfect orthogonal deprotection pathway.[21]

-

Steric Influence: The bulky nature of the TBDMS group allows for regioselective protection. While direct silylation of adenosine yields a mixture of 2'-, 3'-, and 5'-protected isomers that can be difficult to separate, modern catalytic methods have been developed for highly selective 2'-O-silylation.[19][20]

The resulting building block for RNA synthesis is a masterpiece of chemical engineering, with each functional group masked by a carefully chosen, orthogonally-removable protector.

Caption: Key protecting groups on an adenosine phosphoramidite building block.

The Principle of Orthogonal Protection

The successful synthesis of complex molecules like RNA hinges on the strategy of orthogonal protection.[4] This allows for the sequential deprotection and modification of specific sites within a molecule without disturbing other protected areas.

Caption: The concept of orthogonal protection in adenosine chemistry.

Future Directions and Specialized Applications

The field continues to evolve, with research focused on developing new protecting groups to meet specialized needs:

-

Enzymatic Deprotection: Strategies using enzymes for highly specific deprotection under biologically compatible conditions are being explored.[22][23] This is particularly relevant for the synthesis of sensitive bioconjugates.

-

Photolabile Groups: Protecting groups that can be removed by light offer spatial and temporal control over deprotection, a powerful tool in microarray synthesis and cellular studies.

-

Thermolabile Groups: For applications requiring non-chemical deprotection methods, groups that are cleaved by heat are under investigation to simplify the purification of nucleic acid drugs.

Conclusion

The history of adenosine protecting groups is a story of chemical ingenuity driven by the ambitious goal of synthesizing life's most fundamental molecules. From the foundational work of Khorana, which established the classic DMT and benzoyl groups, to the development of silyl ethers that unlocked the routine synthesis of RNA, each innovation has been guided by the principles of stability, selective lability, and orthogonality. For the modern researcher, a deep understanding of the causality behind the choice of each protecting group is not merely academic—it is essential for troubleshooting syntheses, designing novel nucleotide analogs, and pushing the boundaries of what is possible in medicinal chemistry and molecular biology.

References

-

An Orthogonally Protected Building Block for the Synthesis of ADP-Ribosyl Oligomers. ACS Publications. [Link]

-

Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. National Institutes of Health. [Link]

-

The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide. Canadian Science Publishing. [Link]

-

Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols. [Link]

-

Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1. National Institutes of Health. [Link]

-

Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine... ResearchGate. [Link]

-

Practical Silyl Protection of Ribonucleosides. National Institutes of Health. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

-

Ribosylation of adenosine: an orthogonally protected building block for the synthesis of ADP-ribosyl oligomers. PubMed. [Link]

- Preparation method of N6-benzoyl adenosine.

-

Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. ResearchGate. [Link]

-

The Chemical Synthesis of Oligonucleotides. [Link]

-

Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation. PubMed. [Link]

-

Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ACS Publications. [Link]

-

Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. National Institutes of Health. [Link]

-

Synthesis of Oligonucleotides. Biomers.net. [Link]

-

(PDF) Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety †. ResearchGate. [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

-

(PDF) Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. ResearchGate. [Link]

-

Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety. PubMed. [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. MDPI. [Link]

-

CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. [Link]

-

Protecting groups for the exocyclic amine on the base. From top to... ResearchGate. [Link]

-

Understanding thermolabile protecting groups for nucleic acid-based drugs. Taylor & Francis Online. [Link]

-

Orthogonal Protection Definition. Fiveable. [Link]

-

Protecting group. Wikipedia. [Link]

-

Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. ACS Publications. [Link]

-

Adenosine. Wikipedia. [Link]

- 2'-methoxy adenosine preparation method.

-

ENZYMATIC DEAMINATION OF ADENOSINE DERIVATIVES* Enzymes capable of deamination of adenosine and adenylic acid have been found in. Semantic Scholar. [Link]73a)

Sources

- 1. Adenosine - Wikipedia [en.wikipedia.org]

- 2. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ribosylation of adenosine: an orthogonally protected building block for the synthesis of ADP-ribosyl oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 13. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 14. Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Data of 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 2',3'-O-Isopropylideneadenosine in Nucleoside Chemistry

2',3'-O-Isopropylideneadenosine is a protected nucleoside analog of paramount importance in the fields of medicinal chemistry and drug development.[1] Its strategic value lies in the selective protection of the cis-diol at the 2' and 3' positions of the ribose sugar with an isopropylidene group. This modification renders the molecule stable under a variety of reaction conditions, thereby enabling selective chemical transformations at the 5'-hydroxyl group and various positions on the purine base.[2][3] Consequently, 2',3'-O-Isopropylideneadenosine serves as a crucial intermediate in the synthesis of a diverse array of biologically active nucleoside analogs, including potential antiviral and anticancer agents.[3] This guide provides a comprehensive overview of the core physicochemical and spectroscopic data of 2',3'-O-Isopropylideneadenosine, offering insights into its structural characterization and a detailed protocol for its synthesis.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of 2',3'-O-Isopropylideneadenosine are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [4] |

| Molecular Weight | 307.31 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 221-222 °C | |

| Optical Activity | [α]²⁰/D -98.5° (c = 1 in dioxane) | |

| Solubility | Slightly soluble in Dioxane and Methanol. | [4] |

| Storage | Room temperature, in a dry and dark place. | [4] |

Spectroscopic Analysis: Elucidating the Molecular Structure

A combination of spectroscopic techniques is employed to confirm the identity and purity of 2',3'-O-Isopropylideneadenosine. The following sections detail the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and connectivity. The ¹H NMR spectrum of 2',3'-O-Isopropylideneadenosine, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals for the protons of the adenine base, the ribose sugar, and the isopropylidene group.[5]

¹H NMR Peak Assignments (400 MHz, DMSO-d₆): [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.375 | s | 1H | H-8 (Adenine) |

| 8.190 | s | 1H | H-2 (Adenine) |

| 7.41 | s | 2H | -NH₂ (Adenine) |

| 6.151 | d | 1H | H-1' (Ribose) |

| 5.366 | t | 1H | 5'-OH (Ribose) |

| 5.29 | dd | 1H | H-2' (Ribose) |

| 4.991 | dd | 1H | H-3' (Ribose) |

| 4.245 | m | 1H | H-4' (Ribose) |

| 3.59 | m | 1H | H-5'a (Ribose) |

| 3.55 | m | 1H | H-5'b (Ribose) |

| 1.560 | s | 3H | Isopropylidene CH₃ |

| 1.337 | s | 3H | Isopropylidene CH₃ |

Interpretation:

-

Adenine Protons: The two singlets at 8.375 and 8.190 ppm correspond to the H-8 and H-2 protons of the purine ring, respectively. The broad singlet at 7.41 ppm is characteristic of the two protons of the primary amine group (-NH₂) at the C-6 position of adenine.

-

Ribose Protons: The anomeric proton (H-1') appears as a doublet at 6.151 ppm due to coupling with H-2'. The protons H-2' and H-3' are observed as doublets of doublets around 5.29 and 4.991 ppm, respectively, due to coupling with their neighboring protons. The multiplet at 4.245 ppm is assigned to H-4'. The two protons at the 5' position (H-5'a and H-5'b) are diastereotopic and appear as a multiplet around 3.59-3.55 ppm. The signal at 5.366 ppm corresponds to the hydroxyl proton at the 5' position.

-

Isopropylidene Protons: The two singlets at 1.560 and 1.337 ppm, each integrating to three protons, are characteristic of the two methyl groups of the isopropylidene protecting group. Their distinct chemical shifts are due to their different spatial orientations in the fused ring system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2',3'-O-Isopropylideneadenosine gives rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Peak Assignments:

| Chemical Shift (ppm) | Assignment |

| ~156 | C-6 (Adenine) |

| ~152 | C-2 (Adenine) |

| ~149 | C-4 (Adenine) |

| ~140 | C-8 (Adenine) |

| ~119 | C-5 (Adenine) |

| ~114 | Isopropylidene C(CH₃)₂ |

| ~90 | C-1' (Ribose) |

| ~87 | C-4' (Ribose) |

| ~84 | C-2' (Ribose) |

| ~81 | C-3' (Ribose) |

| ~62 | C-5' (Ribose) |

| ~27 | Isopropylidene CH₃ |

| ~25 | Isopropylidene CH₃ |

Interpretation:

-

Adenine Carbons: The carbons of the adenine ring typically resonate in the downfield region of the spectrum, from approximately 119 to 156 ppm.

-

Ribose Carbons: The anomeric carbon (C-1') is observed around 90 ppm. The carbons bearing the isopropylidene group (C-2' and C-3') are shifted downfield compared to unprotected adenosine and appear around 84 and 81 ppm, respectively. The C-4' and C-5' carbons are found at approximately 87 and 62 ppm, respectively.

-

Isopropylidene Carbons: The quaternary carbon of the isopropylidene group is observed around 114 ppm, while the two methyl carbons give rise to signals at approximately 27 and 25 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2',3'-O-Isopropylideneadenosine displays characteristic absorption bands corresponding to its various functional groups.

Major IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H Stretch | -NH₂ (Adenine) |

| 3300-2500 | O-H Stretch | 5'-OH (Ribose) |

| 3100-3000 | C-H Stretch | Aromatic C-H (Adenine) |

| 3000-2850 | C-H Stretch | Aliphatic C-H (Ribose, Isopropylidene) |

| 1680-1640 | N-H Bend | -NH₂ (Adenine) |

| 1600-1475 | C=C and C=N Stretch | Purine ring system |

| 1380-1370 | C-H Bend | Isopropylidene group |

| 1320-1000 | C-O Stretch | C-O bonds in ribose and acetal |

Interpretation:

The broad band in the 3300-2500 cm⁻¹ region is indicative of the O-H stretching vibration of the primary alcohol at the 5' position, likely broadened by hydrogen bonding. The sharp to medium bands between 3400 and 3250 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine group on the adenine ring. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed in their expected regions. The peaks in the fingerprint region (below 1500 cm⁻¹) are complex but include characteristic absorptions for the purine ring system, the C-O bonds of the ribose and the acetal, and the bending vibrations of the isopropylidene group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) mass spectrometry of 2',3'-O-Isopropylideneadenosine results in the formation of a molecular ion (M⁺˙) and various fragment ions, which provide valuable information about the molecule's structure and connectivity.

Key Fragments in the EI Mass Spectrum: [5]

| m/z | Proposed Fragment |

| 307 | [M]⁺˙ (Molecular Ion) |

| 292 | [M - CH₃]⁺ |

| 249 | [M - C₃H₆O]⁺ |

| 164 | [Adenine + CH₂OH]⁺ |

| 135 | [Adenine + H]⁺ |

Fragmentation Pathway:

The molecular ion at m/z 307 is often of low abundance. A common initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropylidene group, resulting in a stable ion at m/z 292. Another significant fragmentation pathway involves the cleavage of the isopropylidene ring, leading to the loss of an acetone molecule (C₃H₆O) and the formation of an ion at m/z 249. Cleavage of the glycosidic bond between the adenine base and the ribose sugar is also a prominent fragmentation pathway. This can lead to the formation of the protonated adenine base at m/z 135, which is often the base peak in the spectrum. A fragment corresponding to the adenine base with a hydroxymethyl group attached (from the C-5' position of the ribose) can be observed at m/z 164.

Synthesis of 2',3'-O-Isopropylideneadenosine: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 2',3'-O-Isopropylideneadenosine is the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane or acetone.[2] The following is a detailed protocol for this synthesis.

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend adenosine (1.0 equivalent) in anhydrous acetone.

-

Reagent Addition: To the suspension, add 2,2-dimethoxypropane (1.2-1.5 equivalents).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. While stirring, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material.

-

Quenching: Once the reaction is complete, quench the acid catalyst by adding solid sodium bicarbonate until the effervescence ceases. Stir the mixture for an additional 15-20 minutes.

-

Work-up: Filter the mixture to remove the sodium bicarbonate and other insoluble materials. Wash the solid residue with a small amount of acetone.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure 2',3'-O-Isopropylideneadenosine.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical and spectroscopic data of 2',3'-O-Isopropylideneadenosine. The detailed analysis of its NMR, IR, and mass spectra, coupled with a reliable synthesis protocol, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for the effective utilization of this key intermediate in the synthesis of novel and potentially therapeutic nucleoside analogs.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Polymers. (2018). Supporting Information: Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose. Retrieved from [Link]

-

Current Organic Chemistry. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Molecules. (2020). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. Retrieved from [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

-

ChemComplete. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 5'-Acetyl-2',3'-isopropylideneadenosine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2',3'-O-Isopropylideneadenosine: A Key Nucleoside for Scientific Advancement. Retrieved from [Link]

-

ResearchGate. (n.d.). F.T.-I.R. and laser-Raman spectra of adenine and adenosine. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2016). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

-

LabSolutions. (2024, April 9). Short guide to analyze FTIR spectrum with LabSolutions (2/2) [Video]. YouTube. Retrieved from [Link]

-

Rasayan J. Chem. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 5. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5'-o-Acetyl-2',3'-o-isopropylideneadenosine: A Promising Anti-leishmanial Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine, a modified nucleoside analog with demonstrated potential as an anti-leishmanial agent. Moving beyond a simple recitation of facts, this document delves into the rationale behind its synthesis, its biological activity, and the experimental methodologies crucial for its evaluation. The content herein is structured to provide not just procedural steps, but also the scientific reasoning that underpins them, ensuring a robust and validated understanding for researchers in the field of anti-parasitic drug discovery.

Introduction: The Rationale for Modified Nucleosides in Anti-Leishmanial Drug Discovery

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the exploration of novel chemotherapeutic agents.[1] Purine metabolism is a particularly attractive target for anti-leishmanial drug design because Leishmania are purine auxotrophs, meaning they lack the ability to synthesize purines de novo and are entirely reliant on salvaging them from the host. This dependency creates a therapeutic window for the use of purine analogs that can be selectively taken up and metabolized by the parasite, leading to cytotoxic effects.

This compound is one such adenosine analog. The strategic chemical modifications to the parent adenosine molecule—the isopropylidene group at the 2' and 3' positions of the ribose sugar and the acetyl group at the 5' position—are not arbitrary. The 2',3'-O-isopropylidene moiety serves as a protecting group, enhancing the compound's lipophilicity and potential for cell permeability. The 5'-O-acetyl group can influence the compound's interaction with parasitic enzymes and its overall biological activity. It has been reported that this compound is more potent than its parent compound, 2',3'-O-isopropylideneadenosine, in inhibiting the growth of Leishmania amazonensis promastigotes.[2]

This guide will now proceed to detail the synthesis, biological evaluation, and proposed mechanism of action of this promising anti-leishmanial candidate.

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from the commercially available nucleoside, adenosine.

Step 1: Synthesis of the Precursor, 2',3'-O-isopropylideneadenosine

The initial step involves the protection of the 2' and 3'-hydroxyl groups of the ribose moiety of adenosine as an isopropylidene acetal. This is a common and robust strategy in nucleoside chemistry to allow for selective modification of the 5'-hydroxyl group.

Experimental Protocol: Synthesis of 2',3'-O-isopropylideneadenosine [3]

-

Materials:

-

Adenosine

-

Anhydrous acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and TLC plates.

-

-

Procedure:

-

Suspend adenosine (1.0 equivalent) in anhydrous acetone in a round-bottom flask.

-

Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents) to the stirred suspension.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding solid sodium bicarbonate to neutralize the acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield 2',3'-O-isopropylideneadenosine as a white solid.

-

Causality Behind Experimental Choices:

-

Anhydrous Acetone: Serves as both the solvent and the reagent for the formation of the isopropylidene group. The anhydrous condition is critical to prevent the hydrolysis of the formed acetal.

-

2,2-Dimethoxypropane: Acts as a water scavenger and a source of the isopropylidene group, driving the reaction towards the product.

-

p-Toluenesulfonic acid monohydrate: A strong acid catalyst necessary to protonate the carbonyl oxygen of acetone, facilitating the nucleophilic attack by the hydroxyl groups of adenosine.

-

Sodium Bicarbonate: A mild base used to neutralize the acidic catalyst and prevent any acid-catalyzed degradation of the product during workup.

Diagram of the Synthesis Workflow for 2',3'-O-isopropylideneadenosine

Caption: Workflow for the synthesis of 2',3'-O-isopropylideneadenosine.

Step 2: Selective 5'-O-Acetylation

The second and final step is the selective acetylation of the primary 5'-hydroxyl group of 2',3'-O-isopropylideneadenosine. This is typically achieved using acetic anhydride in the presence of a base like pyridine.

Experimental Protocol: Synthesis of this compound [4]

-

Materials:

-

2',3'-O-isopropylideneadenosine

-

Dry pyridine

-

Acetic anhydride (Ac₂O)

-

Dry methanol (for quenching)

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M HCl, saturated aqueous NaHCO₃, brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware, magnetic stirrer, and TLC plates.

-

-

Procedure:

-

Dissolve 2',3'-O-isopropylideneadenosine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.

-

Stir the reaction mixture at room temperature, monitoring for the complete consumption of the starting material by TLC.

-

Quench the reaction by adding a small amount of dry methanol.

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Dry Pyridine: Acts as a basic solvent and catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct. The anhydrous condition is crucial to prevent hydrolysis of the acetic anhydride.

-

Acetic Anhydride: The acetylating agent. The use of an excess ensures the complete conversion of the starting material.

-

1 M HCl Wash: Removes residual pyridine from the organic layer.

-

Saturated NaHCO₃ Wash: Neutralizes any remaining acidic species.

Diagram of the Synthesis Workflow for this compound

Caption: Workflow for the 5'-O-acetylation of the precursor.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 15888-38-7 | [2] |

| Molecular Formula | C₁₅H₁₉N₅O₅ | [2] |

| Molecular Weight | 349.34 g/mol | [2] |

| Appearance | White to off-white powder | |

| Storage | Store at -20°C |

Spectroscopic Data:

-

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum is a critical tool for confirming the structure of the synthesized compound. Key expected signals would include those for the acetyl carbonyl, the isopropylidene carbons, and the distinct carbons of the adenosine moiety. A publicly available spectrum shows characteristic peaks confirming the structure.[5]

-

¹H NMR: The ¹H NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl protons, distinct signals for the isopropylidene methyl groups, and the protons of the ribose and adenine rings.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 350.15.

Anti-leishmanial Activity and Cytotoxicity

The evaluation of the biological activity of this compound involves determining its potency against the parasite and its toxicity to mammalian cells to establish a selectivity index.

In Vitro Anti-leishmanial Activity

The anti-leishmanial activity is typically assessed against both the promastigote (the insect stage) and the amastigote (the clinically relevant intracellular stage in mammals) forms of the parasite.

Experimental Protocol: Promastigote Viability Assay [6]

-

Materials:

-

Leishmania promastigotes (e.g., L. amazonensis, L. donovani) in logarithmic growth phase.

-

Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum).

-

This compound stock solution (in DMSO).

-

Resazurin solution.

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed Leishmania promastigotes into a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.

-

Add resazurin solution to each well and incubate for a further 4-6 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viability against the log of the compound concentration.

-

Experimental Protocol: Intracellular Amastigote Assay [5][6]

-

Materials:

-

Murine macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages).

-

Leishmania promastigotes in stationary phase.

-

Complete culture medium.

-

This compound stock solution.

-

Giemsa stain or a fluorescent DNA stain (e.g., DAPI).

-

Microscope.

-

-

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compound.

-

Incubate for a further 72 hours.

-

Fix and stain the cells.

-

Determine the number of amastigotes per macrophage by microscopy.

-

Calculate the IC₅₀ value.

-

Cytotoxicity against Mammalian Cells

To assess the selectivity of the compound, its cytotoxicity against a relevant mammalian cell line, typically the host macrophage, is determined.

Experimental Protocol: Macrophage Cytotoxicity Assay (CC₅₀) [6][7]

-

Materials:

-

Murine macrophage cell line (e.g., J774A.1).

-

Complete culture medium.

-

This compound stock solution.

-

Resazurin or MTT solution.

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed macrophages into a 96-well plate.

-

Add serial dilutions of the test compound.

-

Incubate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Add resazurin or MTT and incubate as required.

-

Measure the fluorescence or absorbance.

-

Calculate the 50% cytotoxic concentration (CC₅₀).

-

Selectivity Index

The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC₅₀ to the IC₅₀.

SI = CC₅₀ (mammalian cells) / IC₅₀ (amastigotes)

A higher SI value is desirable, as it indicates greater selectivity for the parasite over the host cell.

Proposed Mechanism of Action

The precise mechanism of action of this compound against Leishmania has not been definitively elucidated in peer-reviewed literature. However, based on its structure as an adenosine analog and information from related compounds, several potential mechanisms can be proposed.

One proposed mechanism is the inhibition of nucleic acid synthesis.[2] As a purine analog, the compound could be taken up by the parasite's purine transporters and subsequently phosphorylated by parasitic kinases to its triphosphate form. This triphosphate analog could then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately, cell death. The hydrogen bonding potential of the adenine base could facilitate its interaction with the parasite's genetic material.[2]

Another plausible target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway of trypanosomatids.[8] Several adenosine analogs have been shown to selectively inhibit the GAPDH of these parasites over the human homolog.[8][9] Inhibition of this enzyme would disrupt the parasite's energy metabolism, which is heavily reliant on glycolysis.

Diagram of a Hypothesized Mechanism of Action

Caption: Potential pathways for the anti-leishmanial action of the compound.

Further experimental validation is required to confirm the exact molecular target(s) and mechanism of action. This could involve enzymatic assays with purified parasitic enzymes, metabolic profiling of treated parasites, and studies on the incorporation of the analog into parasitic nucleic acids.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-leishmanial therapeutics. Its synthesis is straightforward, and initial reports suggest favorable activity against Leishmania promastigotes. However, to advance this compound through the drug discovery pipeline, several key areas require further investigation:

-

Comprehensive Biological Profiling: Determination of IC₅₀ values against the amastigote stage of various clinically relevant Leishmania species is essential.

-

In-depth Cytotoxicity Studies: A thorough evaluation of its cytotoxicity against a panel of mammalian cell lines is needed to establish a robust selectivity profile.

-

Mechanism of Action Elucidation: Rigorous experimental studies are required to identify the specific molecular target(s) and validate the proposed mechanism of action.

-

In Vivo Efficacy: Successful in vitro results should be followed by efficacy studies in animal models of leishmaniasis.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop new and effective treatments for leishmaniasis. The principles of rational drug design, validated experimental protocols, and a focus on understanding the underlying scientific causality will be paramount in translating the potential of compounds like this compound into tangible clinical benefits.

References

-

Identification of Electronic and Structural Descriptors of Adenosine Analogues Related to Inhibition of Leishmanial Glyceraldehyde-3-Phosphate Dehydrogenase. (2013). National Institutes of Health. [Link]

- Supporting information. [Provide specific journal/source if available].

-

Antileishmanial activity against Leishmania amazonensis and Leishmania donovani promastigotes (IC50, μM). (n.d.). ResearchGate. [Link]

-

Supporting Information. (n.d.). ScienceOpen. [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

-

Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design. (2009). ACS Publications. [Link]

-

In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (2021). National Institutes of Health. [Link]

-

Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design. (2009). National Institutes of Health. [Link]

-

Direct In Vitro Comparison of the Anti-Leishmanial Activity of Different Olive Oil Total Polyphenolic Fractions and Assessment of Their Combined Effects with Miltefosine. (2022). MDPI. [Link]

-

A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. (2013). PLOS Neglected Tropical Diseases. [Link]

-

Antileishmanial and cytotoxic activity of dillapiole n-butyl ether. (2020). Acta Amazonica. [Link]

-

Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design. (n.d.). OUCI. [Link]

-

N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. (2011). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of adenosine analogs as inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase. Modifications at positions 5' and 8. (1998). PubMed. [Link]

-

Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. (2007). ResearchGate. [Link]

-

Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. (2024). MDPI. [Link]

-

Cytotoxicity and DNA damage in mouse macrophages exposed to silica nanoparticles. (2016). Genetics and Molecular Research. [Link]

-

Adriamycin-activated macrophages as tumor growth inhibitors. (1979). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneticsmr.org [geneticsmr.org]

- 8. Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for the Selective Acetylation of 2',3'-O-Isopropylideneadenosine

Abstract